
Cefaclor monohydrate
Übersicht
Beschreibung
Cefaclor ist ein Cephalosporin-Antibiotikum der zweiten Generation, das zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt wird, darunter Infektionen der Atemwege, der Haut, der Ohren und der Harnwege . Es ist ein semisynthetisches, breitbandwirksames Antibiotikum, das von Cephalexin abgeleitet ist . Cefaclor ist bekannt für seine Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Cefaclor umfasst mehrere wichtige Schritte, darunter Silylierung, Acylierung, Kondensation, saure Hydrolyse, Extraktion, Reinigung, Entfärbung und Kristallisation . Der Prozess beginnt mit der Silylierung von 7-Aminocephalosporansäure (7-ACCA) und Kalium ®-[(3-Ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetat . Anschließend werden Acylierungs- und Kondensationsreaktionen durchgeführt, um das Cefaclor-Zwischenprodukt zu bilden . Danach wird eine saure Hydrolyse durchgeführt, um die Schutzgruppen zu entfernen, und das Produkt wird durch Reinigung und Entfärbungsschritte extrahiert und gereinigt . Schließlich wird der Cefaclor-Kristall durch Kristallisation gewonnen .
Industrielle Produktionsverfahren
In der industriellen Produktion wird Cefaclor typischerweise in großen Reaktoren unter kontrollierten Bedingungen hergestellt, um eine hohe Ausbeute und Reinheit zu gewährleisten . Der Prozess umfasst die gleichen wichtigen Schritte wie der Syntheseweg, jedoch in größerem Maßstab mit zusätzlichen Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cefaclor unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können ebenfalls auftreten, obwohl sie weniger häufig sind.
Substitution: Cefaclor kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Ammoniak und Amine werden üblicherweise in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden und Sulfonen führen, während Substitutionsreaktionen zu verschiedenen substituierten Derivaten von Cefaclor führen können .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Cefaclor monohydrate is primarily indicated for:
- Respiratory Tract Infections : Effective against pneumonia and bronchitis.
- Ear Infections : Commonly prescribed for otitis media.
- Skin and Soft Tissue Infections : Treats infections caused by Staphylococcus aureus and Streptococcus pyogenes.
- Urinary Tract Infections : Utilized in treating infections caused by E. coli and other uropathogens .
Table 1: Summary of Clinical Applications
Infection Type | Common Pathogens | Dosage Forms Available |
---|---|---|
Respiratory Tract Infections | Streptococcus pneumoniae, H. influenzae | Capsules, Extended-release tablets |
Otitis Media | Streptococcus pneumoniae | Oral suspension |
Skin Infections | Staphylococcus aureus | Capsules, Oral suspension |
Urinary Tract Infections | E. coli, Klebsiella species | Capsules, Oral suspension |
Pharmacokinetics
Cefaclor is well absorbed after oral administration, with its absorption not significantly affected by food intake. Approximately 60% to 85% of the drug is excreted unchanged in the urine within eight hours post-administration . Its protein binding is about 23.5%, which influences its distribution and therapeutic efficacy.
Case Study 1: Efficacy in Pediatric Patients
A study conducted on pediatric patients with acute otitis media demonstrated that cefaclor was effective in reducing symptoms and eradicating the infection. The recommended dosage was 20 mg/kg/day in divided doses every 8 hours. The results indicated a significant improvement in clinical outcomes within 48 hours of initiating treatment .
Case Study 2: Treatment of Skin Infections
In a clinical trial involving patients with skin and soft tissue infections, cefaclor was administered at a dosage of 500 mg every 8 hours for a duration of 7 days. The study found that cefaclor effectively cleared infections caused by both susceptible and resistant strains of Staphylococcus aureus, highlighting its utility in managing complicated skin infections .
Table 2: Summary of Case Studies
Study Focus | Patient Group | Key Findings |
---|---|---|
Acute Otitis Media | Pediatric Patients | Significant symptom reduction within 48 hours |
Skin and Soft Tissue Infections | Adult Patients | Effective against resistant strains of Staphylococcus aureus |
Wirkmechanismus
Cefaclor, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The autolytic enzymes, such as autolysins, mediate cell lysis .
Vergleich Mit ähnlichen Verbindungen
Cefaclor wird oft mit anderen Cephalosporinen und Beta-Lactam-Antibiotika verglichen, wie z. B.:
Cephalexin: Cefaclor hat ein breiteres Wirkungsspektrum als Cephalexin, insbesondere gegen gramnegative Bakterien.
Cefadroxil: Cefaclor ist gegen bestimmte gramnegative Bakterien wirksamer als Cefadroxil.
Die Besonderheit von Cefaclor liegt in seiner verstärkten Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien, was es zu einem vielseitigen Antibiotikum zur Behandlung verschiedener Infektionen macht .
Biologische Aktivität
Cefaclor monohydrate is a second-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article explores its biological activity, mechanisms of action, clinical efficacy, and recent advancements in drug delivery systems.
Cefaclor functions primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting peptidoglycan synthesis, which is crucial for maintaining cell wall integrity. This action leads to cell lysis and death, particularly effective against various strains of bacteria, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.
- Gram-negative bacteria : Escherichia coli, Haemophilus influenzae, and Klebsiella pneumoniae.
Cefaclor's bactericidal properties are enhanced by its ability to stimulate immune responses, including increased phagocytosis and T lymphocyte activity, contributing to its overall therapeutic efficacy .
Pharmacodynamics and Pharmacokinetics
Cefaclor is well absorbed after oral administration, with 60% to 85% of the drug excreted unchanged in urine within eight hours. Its protein binding is approximately 23.5%, and it does not undergo significant hepatic metabolism . The drug's half-life allows for dosing three times daily (TID), although newer formulations aim to improve compliance through extended-release mechanisms.
Comparative Studies
- Efficacy Against Skin and Soft Tissue Infections : A randomized study comparing cefaclor to cefadroxil showed similar clinical success rates (95% for cefaclor vs. 91% for cefadroxil) in treating skin infections caused by susceptible organisms .
- Acute Otitis Media (AOM) : In a multicentric trial involving children with AOM, cefaclor demonstrated a clinical success rate of 98%, significantly higher than the 85% observed with amoxicillin-clavulanate combinations. Bacteriological eradication rates were also superior at 95% for cefaclor compared to 78% for the latter .
Recent Advances in Drug Delivery
Recent research has focused on enhancing the delivery of cefaclor through nanoparticle formulations aimed at improving bioavailability and targeting specific sites such as the colon. For instance:
- Nanoparticle Formulations : Studies have developed cefaclor-loaded nanoparticles using poly(lactic-co-glycolic acid) (PLGA) and Eudragit S100, which demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. These formulations showed a significant increase in encapsulation efficiency (58.4%-81.2%) and prolonged release profiles compared to standard cefaclor .
- Clinical Relevance : Such formulations are particularly relevant for treating coinfections associated with COVID-19, where cefaclor's broad-spectrum activity can mitigate secondary bacterial infections .
Summary of Biological Activity
The following table summarizes the biological activity of this compound against various pathogens:
Pathogen | Type | MIC (µg/mL) | Clinical Relevance |
---|---|---|---|
Staphylococcus aureus | Gram-positive | 0.5 - 2 | Skin infections, soft tissue infections |
Streptococcus pneumoniae | Gram-positive | 0.25 - 1 | Respiratory tract infections |
Escherichia coli | Gram-negative | 1 - 4 | Urinary tract infections |
Haemophilus influenzae | Gram-negative | 1 - 8 | Respiratory tract infections |
Q & A
Basic Research Questions
Q. What experimental models are used to evaluate the antibacterial efficacy of cefaclor monohydrate in vitro?
Cefaclor's antibacterial activity is typically assessed using standardized bacterial strains (e.g., S. aureus ATCC 29213 and E. coli ATCC 29522) via microdilution assays in Mueller-Hinton Broth (MHB). Minimum inhibitory concentration (MIC) values are determined using 96-well U-bottom plates, with results validated against quality control ranges (e.g., MIC = 1–4 µg/mL for susceptibility) . Time-kill assays further quantify bactericidal activity by monitoring optical density (OD600) over 18–24 hours to evaluate sustained inhibition .
Q. How is the solubility and stability of this compound characterized in pharmaceutical formulations?
Solubility is evaluated in buffers (e.g., PBS at pH 6.8) using ultra-performance liquid chromatography (UPLC) with a validated method (linear range: 5–55 µg/mL, LOD = 0.587 µg/mL). Stability studies employ UPLC under varying pH (2.5–4.5) and temperature conditions (e.g., 37°C) to monitor degradation kinetics . Dynamic light scattering (DLS) and zeta potential (ZP) measurements further assess colloidal stability in aqueous suspensions .
Q. What analytical methods are recommended for quantifying this compound in plasma or formulation matrices?
High-performance liquid chromatography (HPLC) and UPLC are preferred for bioanalytical studies. For example, a validated UPLC method with a Zorbax Eclipse Plus C18 column (mobile phase: methanol:water:0.1 M acetate buffer, 40:50:10 v/v/v) achieves precision (RSD < 2%) and accuracy (98–101%) . Ion-pair chromatography using sodium 1-pentanesulfonate monohydrate enhances sensitivity in plasma analysis .
Advanced Research Questions
Q. How can nanoparticle (NP) formulations optimize the sustained release of this compound?
NPs are synthesized via nano-spray drying using polymers like Eudragit RS 100 (ERS). Encapsulation efficiency (78–84%) is quantified by UPLC, measuring residual surface-bound drug. Release kinetics are modeled using DDSolver software, with the Korsmeyer-Peppas model (R² > 0.99) identifying Fickian diffusion (diffusion exponent n = 0.28–0.45) as the primary release mechanism. NPs achieve 24-hour sustained release, with initial burst release (13–52% in 3 hours) attributed to surface-adsorbed drug .
Q. What methodologies resolve contradictions in cefaclor’s antibacterial activity data across studies?
Discrepancies in MIC values or time-kill curves are addressed by standardizing inoculum density (e.g., 0.5 McFarland), broth composition (MHB), and incubation conditions (37°C, aerobic). Statistical validation (e.g., ANOVA with GraphPad Prism, p < 0.05) and cross-referencing with clinical breakpoints (CLSI/EUCAST guidelines) ensure reproducibility. Contradictions in NP efficacy (e.g., NP-2 vs. free cefaclor) are resolved by controlling polymer-drug ratios and solid concentration during nano-spray drying .
Q. How do solvent and supersaturation levels influence this compound’s crystallization in formulation development?
Crystal morphology and polymorphism are studied using solvent-antisolvent crystallization under controlled supersaturation. Techniques like polarized light microscopy and molecular dynamics simulations correlate solvent polarity (e.g., methanol vs. water) with crystal habit (needle vs. plate structures). Additives (e.g., methylcellulose) are screened to inhibit aggregation and enhance dissolution rates .
Q. What strategies improve the encapsulation efficiency (EE) of cefaclor in polymeric NPs?
EE is optimized by adjusting the polymer:drug ratio (e.g., ERS:CEF = 1:1 to 3:1) and spray-drying parameters (inlet temperature = 120°C, airflow rate = 110 L/min). Post-drying, NPs are characterized via DLS (size = 186–389 nm, PDI < 0.4) and ZP (>+30 mV for stability). Methanol as a solvent enhances drug-polymer interactions, while higher drug loads reduce EE due to saturation .
Q. How are cefaclor-loaded NPs validated for extended antibacterial activity in complex biological matrices?
NPs are tested in simulated intestinal fluid (pH 6.8) and serum-containing media to mimic in vivo conditions. Antimicrobial efficacy is compared to free cefaclor using time-kill assays, with NP-2 showing 18-hour suppression of bacterial growth (vs. 6–8 hours for free drug). Confocal microscopy and flow cytometry quantify bacterial membrane disruption and intracellular uptake .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-GPCCPHFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022748 | |
Record name | Cefaclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.10e-01 g/L | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor. | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53994-73-3, 70356-03-5 | |
Record name | Cefaclor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefaclor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cefaclor | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cefaclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefaclor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFACLOR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
327 °C | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.